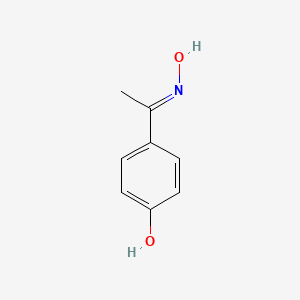

4-Hydroxyacetophenone oxime

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6(9-11)7-2-4-8(10)5-3-7/h2-5,10-11H,1H3/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVZSQTRWIYKUSF-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/C1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4067854 | |

| Record name | Ethanone, 1-(4-hydroxyphenyl)-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4067854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34523-34-7 | |

| Record name | Ethanone, 1-(4-hydroxyphenyl)-, oxime | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 1-(4-hydroxyphenyl)-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4067854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Hydroxyacetophenone Oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Analysis of 4-Hydroxyacetophenone Oxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Hydroxyacetophenone oxime, a key intermediate in the synthesis of various pharmaceuticals, including paracetamol. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data for this compound based on available literature for structurally similar compounds and general spectroscopic principles.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.1 | Singlet | 1H | N-OH |

| ~9.5 | Singlet | 1H | Ar-OH |

| ~7.5 | Doublet | 2H | Ar-H (ortho to C=NOH) |

| ~6.8 | Doublet | 2H | Ar-H (meta to C=NOH) |

| ~2.2 | Singlet | 3H | CH₃ |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~158 | C -OH (Aromatic) |

| ~155 | C =NOH |

| ~128 | C -H (Aromatic, ortho to C=NOH) |

| ~127 | C (Aromatic, ipso to C=NOH) |

| ~115 | C -H (Aromatic, meta to C=NOH) |

| ~12 | C H₃ |

Solvent: DMSO-d₆

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3600-3200 | Broad | O-H Stretch (Phenolic and Oxime)[1] |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~1665 | Medium-Weak | C=N Stretch (Oxime)[1] |

| ~1600, ~1500 | Medium | Aromatic C=C Bending |

| ~945 | Medium | N-O Stretch[1] |

Table 4: Mass Spectrometry Data (Predicted Fragmentation)

| m/z | Proposed Fragment |

| 151 | [M]⁺ (Molecular Ion) |

| 136 | [M - CH₃]⁺ |

| 120 | [M - OCH₃]⁺ or [M - NOH]⁺ |

| 93 | [C₆H₅O]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of this compound.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; vortex or gently warm if necessary.

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific sample and solvent.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1-2 seconds.

-

Process the spectrum with Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a 45-degree pulse angle, a spectral width of 220 ppm, and a relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

Process the spectrum similarly to the ¹H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring good contact.

-

Apply pressure using the ATR anvil to ensure a good seal between the sample and the crystal.

Data Acquisition:

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer, for example, one equipped with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) analyzer.

Sample Introduction:

-

The sample can be introduced via a direct insertion probe for solid samples or via a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

For GC-MS, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate).

Data Acquisition (EI-MS):

-

The sample is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

A mass spectrum is generated by plotting the relative abundance of the ions against their m/z values.

Visualizations

The following diagrams illustrate the workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

Caption: Predicted electron ionization mass spectrometry fragmentation pathway for this compound.

References

Solubility Profile of 4-Hydroxyacetophenone Oxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Hydroxyacetophenone oxime in various solvents. Due to the limited availability of extensive quantitative data in publicly accessible literature, this guide synthesizes available qualitative, semi-quantitative, and specific quantitative findings to offer a thorough understanding for research and development applications.

Quantitative Solubility Data

Comprehensive quantitative solubility data for this compound across a wide range of solvents and temperatures is not extensively available in the public domain. However, specific experimental data has been identified in a doctoral thesis and from commercial suppliers.

A key study identified is the PhD thesis, "Bridging the Gap in Sustainable Continuous Chemicals Manufacture: Integrating Upstream Synthesis and Downstream Crystallisation," which determined the solubility of this compound in ethanol/water mixtures at 20°C using a gravimetric method.[1] While the full dataset from this thesis is not publicly available, the methodology provides a basis for reproducible experimental determination.

The most specific publicly available quantitative data comes from commercial suppliers:

Table 1: Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility | Unit | Source |

| Dimethyl Sulfoxide (DMSO) | Not Specified | ≥ 100 | mg/mL | MedchemExpress[2] |

Qualitative and Semi-Quantitative Solubility Data

Qualitative assessments of solubility are available from various chemical suppliers and patent literature. This information is valuable for initial solvent screening and selection for synthesis, purification, and formulation.

Table 2: Qualitative and Semi-Quantitative Solubility of this compound

| Solvent | Solubility Description | Source |

| Ethyl Acetate | Slightly Soluble | ChemBK |

| Methanol | Slightly Soluble | ChemBK |

| Organic Solvents | Generally Soluble | CymitQuimica |

| t-Butanol, Trifluoroethanol, Tetrahydrofuran, Acetonitrile/Water | Implied solubility from use as reaction/recrystallization solvents | WO1996013480A1[3] |

Experimental Protocols

A detailed experimental protocol for determining the solubility of a compound like this compound using the gravimetric method is described below. This method is based on the procedure mentioned in the key PhD thesis and general gravimetric solubility determination protocols.[1][4][5]

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution of the solute in a specific solvent at a controlled temperature, taking a known mass of the solution, evaporating the solvent, and then weighing the remaining solute.

Apparatus and Materials:

-

This compound (solute)

-

Selected solvent(s)

-

Thermostatic shaker bath or magnetic stirrer with hotplate

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with airtight seals

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed drying oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial.

-

The vial is placed in a thermostatic shaker bath set to the desired temperature.

-

The mixture is agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed. The presence of undissolved solid is essential to confirm saturation.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, the agitation is stopped, and the solid is allowed to settle.

-

A sample of the supernatant is carefully withdrawn using a pre-heated (to the experimental temperature) syringe to avoid premature crystallization.

-

The withdrawn sample is immediately filtered through a syringe filter into a pre-weighed vial.

-

-

Mass Determination:

-

The vial containing the filtered saturated solution is weighed to determine the total mass of the solution.

-

The solvent is then evaporated from the vial. This can be done at ambient temperature if the solvent is volatile, or in a drying oven at a temperature that will not cause decomposition of the solute. A vacuum oven is preferred to facilitate evaporation at a lower temperature.

-

The vial containing the dry solute is weighed again. This process of drying and weighing is repeated until a constant mass is achieved.

-

-

Calculation of Solubility:

-

The mass of the solute is the final constant mass of the vial minus the initial mass of the empty vial.

-

The mass of the solvent is the total mass of the solution minus the mass of the solute.

-

Solubility is then calculated and can be expressed in various units, such as g/100g of solvent, mg/mL, or mole fraction.

-

Visualization of Experimental Workflow and Logical Relationships

The following diagrams, created using the DOT language, illustrate the experimental workflow for solubility determination and the logical relationship of factors influencing solubility.

Caption: Experimental workflow for gravimetric solubility determination.

Caption: Factors influencing the solubility of this compound.

References

An In-depth Technical Guide to 4-Hydroxyacetophenone Oxime: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxyacetophenone oxime, a pivotal chemical intermediate, has garnered significant attention in the scientific community, primarily for its crucial role in the innovative synthesis of N-acetyl-p-aminophenol (Acetaminophen or Paracetamol). This technical whitepaper provides a comprehensive overview of the discovery, history, and multifaceted applications of this compound. It delves into its physicochemical properties, presents detailed experimental protocols for its synthesis, and explores its involvement in significant chemical transformations, most notably the Beckmann rearrangement. This guide is intended to be a valuable resource for researchers, chemists, and professionals in the pharmaceutical industry, offering in-depth insights into the science and utility of this important compound.

Introduction

This compound (4-HAPO) is an organic compound characterized by a hydroxyl group and an oxime functional group attached to an acetophenone backbone. While the precise date of its initial discovery remains elusive in early chemical literature, its significance surged in the mid-1980s with the development of a novel, more efficient industrial synthesis route for Acetaminophen.[1] This innovative method, centered around the Beckmann rearrangement of 4-HAPO, represented a significant advancement over traditional methods that started from 4-aminophenol. The oxime, therefore, is a key stepping stone in a modern, high-yield pathway to one of the world's most widely used analgesic and antipyretic drugs.[1] Beyond its role in pharmaceutical synthesis, 4-HAPO also serves as a versatile intermediate in the preparation of various other organic molecules and finds application in the development of catalysts.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and industrial processes. The compound is a white to off-white crystalline solid under standard conditions.[1]

| Property | Value | Reference |

| Molecular Formula | C₈H₉NO₂ | [1] |

| Molecular Weight | 151.16 g/mol | [1] |

| Melting Point | 143-144 °C | [1] |

| Appearance | White crystalline powder | [1] |

| CAS Number | 34523-34-7 | [1] |

| Solubility | Soluble in lower alcohols and diethyl ether. | |

| Spectroscopic Data | ||

| ¹H NMR (DMSO-d₆, 500 MHz) | δ 10.86 (s, 1H, OH, oxime), 9.67 (s, 1H, OH, phenolic), 7.45 (d, J=7.5 Hz, 2H, Ar-CH), 6.75 (d, J=6.8 Hz, 2H, Ar-CH), 2.07 (s, 3H, CH₃) | [2] |

| IR (KBr, cm⁻¹) | 3267 (O-H), 1640 (C=N) | [2] |

| Mass Spec (m/z) | 151 (M+, 100%), 134 (40%), 119 (30%), 110 (15%), 94 (60%), 65 (80%) | [2] |

Historical Context and Discovery

While pinpointing the exact first synthesis of this compound is challenging based on available historical records, its prominence in chemical literature grew substantially in the latter half of the 20th century. The compound's journey is intrinsically linked to the evolution of pharmaceutical manufacturing.

The traditional industrial synthesis of Acetaminophen involved the acetylation of 4-aminophenol. However, this method was often plagued by impurities and challenging purification processes. In the mid-1980s, a more elegant and efficient two-step process was reported, which positioned this compound as a key intermediate.[1] This process begins with the oximation of 4-hydroxyacetophenone, followed by a Beckmann rearrangement of the resulting oxime to yield Acetaminophen.[1] This development not only streamlined the production of a vital medicine but also highlighted the industrial potential of this compound.

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the reaction of 4-hydroxyacetophenone with a source of hydroxylamine in the presence of a base. Below are two detailed experimental protocols.

Experimental Protocol 1: Synthesis using Hydroxylamine Phosphate

This protocol details the synthesis of this compound from 4-hydroxyacetophenone and hydroxylamine phosphate.

Materials:

-

4-hydroxyacetophenone (20.4 g, 0.15 mol)

-

Hydroxylamine phosphate (12.9 g, 65.6 mmol)

-

30% Ammonium hydroxide solution (16.3 mL)

-

Deionized water (100 mL)

Procedure:

-

To a 250 mL round-bottom flask, add 20.4 g of 4-hydroxyacetophenone and 12.9 g of hydroxylamine phosphate.

-

Add 100 mL of deionized water to the flask and heat the mixture to 70 °C with stirring until a solution is formed.

-

To the resulting solution, add 16.3 mL of 30% ammonium hydroxide.

-

Heat the reaction mixture at reflux for 30 minutes.

-

After the reflux period, allow the mixture to cool to room temperature.

-

White crystals of this compound will form upon cooling.

-

Isolate the crystals by vacuum filtration, wash with cold water, and dry to a constant weight.

-

This method has been reported to yield approximately 21.0 g (92.6%) of the desired product.

Experimental Protocol 2: Synthesis using Hydroxylamine Hydrochloride

This protocol provides an alternative synthesis route using hydroxylamine hydrochloride and sodium acetate.

Materials:

-

4-hydroxyacetophenone

-

Hydroxylamine hydrochloride

-

Anhydrous sodium acetate

-

Anhydrous methanol

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, charge hydroxylamine hydrochloride (1.5 equivalents) and anhydrous sodium acetate (2.3 equivalents).

-

Add 4-hydroxyacetophenone (1.0 equivalent) and anhydrous methanol to the flask.

-

Heat the reaction mixture to 80 °C and stir for 3 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Add water to the reaction mixture and transfer it to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

The Beckmann Rearrangement: A Key Transformation

The most significant application of this compound is its role as a precursor in the synthesis of Acetaminophen via the Beckmann rearrangement. This reaction involves the acid-catalyzed conversion of the ketoxime to an N-substituted amide.

Reaction Pathway

The Beckmann rearrangement of this compound proceeds through a series of steps initiated by the protonation of the oxime's hydroxyl group, followed by the migration of the aryl group anti to the leaving group, and subsequent tautomerization to the stable amide, Acetaminophen.

Caption: Synthesis of Acetaminophen via this compound.

Experimental Protocol: Beckmann Rearrangement to Acetaminophen

The following is a general protocol for the Beckmann rearrangement of this compound. The choice of acid catalyst can vary, with solid acid catalysts like Amberlyst 15 offering advantages in terms of separation and work-up.[3]

Materials:

-

This compound

-

Acid catalyst (e.g., Amberlyst 15)

-

Acetic acid

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add this compound and the acid catalyst (e.g., Amberlyst 15).

-

Add glacial acetic acid as the solvent.

-

Heat the mixture to reflux under a nitrogen atmosphere for approximately 2 hours.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a solid catalyst was used, it can be removed by filtration.

-

The crude Acetaminophen can be isolated by pouring the reaction mixture into ice water, followed by filtration of the precipitate.

-

Further purification can be achieved by recrystallization from an appropriate solvent.

Other Applications

Beyond its primary role in Acetaminophen synthesis, this compound has been explored in other areas of chemical research:

-

Catalysis: The oxime moiety can act as a ligand for metal catalysts. For instance, palladacycle complexes derived from this compound have been investigated as catalysts in cross-coupling reactions.

-

Organic Synthesis: As a bifunctional molecule with hydroxyl and oxime groups, it can serve as a building block for the synthesis of more complex heterocyclic compounds and other organic molecules of interest in medicinal chemistry.

Logical Workflow for Synthesis and Application

The following diagram illustrates the logical workflow from the starting material, 4-hydroxyacetophenone, to the final product, Acetaminophen, highlighting the central role of this compound.

Caption: Workflow from 4-Hydroxyacetophenone to Acetaminophen.

Conclusion

This compound stands as a testament to the continuous evolution of chemical synthesis and its profound impact on the pharmaceutical industry. While its early history is not extensively documented, its emergence as a key intermediate in a modern, efficient route to Acetaminophen has solidified its importance in applied organic chemistry. The detailed protocols and data presented in this guide offer a valuable resource for researchers and professionals, enabling a deeper understanding and broader application of this versatile compound. As the quest for more sustainable and efficient chemical processes continues, the story of this compound serves as an inspiration for future innovations in drug development and manufacturing.

References

4-Hydroxyacetophenone Oxime: An In-Depth Technical Guide to its Role as an Impurity in Acetaminophen

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetaminophen (paracetamol) is one of the most widely used over-the-counter analgesic and antipyretic medications globally. Its safety and efficacy are paramount, necessitating stringent control over impurities in the final drug product. One such process-related impurity that can arise during specific manufacturing routes is 4-Hydroxyacetophenone oxime. This technical guide provides a comprehensive overview of this compound as an impurity in Acetaminophen, detailing its origin, analytical detection, and potential impact.

Origin of this compound in Acetaminophen Synthesis

The presence of this compound as an impurity is primarily linked to a specific, though less common, commercial synthesis route for Acetaminophen. While the traditional and most widely used method involves the acetylation of 4-aminophenol, an alternative pathway utilizes a Beckmann rearrangement of this compound.[1]

This alternative synthesis route can be summarized as follows:

-

Oximation: 4-Hydroxyacetophenone is reacted with hydroxylamine to form this compound.

-

Beckmann Rearrangement: The this compound then undergoes an acid-catalyzed Beckmann rearrangement to yield N-(4-hydroxyphenyl)acetamide, which is Acetaminophen.

If the Beckmann rearrangement is incomplete, or if there are side reactions, unreacted this compound can remain as an impurity in the final Acetaminophen product.

The more conventional synthesis of Acetaminophen proceeds via the acetylation of p-aminophenol with acetic anhydride. In this route, this compound is not an intermediate, and therefore, its presence as an impurity is not expected.

Logical Relationship of Synthesis Pathways

Caption: Synthesis pathways of Acetaminophen and the origin of the this compound impurity.

Regulatory Landscape and Acceptance Criteria

The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug manufacturing and is governed by international guidelines from bodies such as the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the European Pharmacopoeia (Ph. Eur.).

This compound is listed as Impurity G in the European Pharmacopoeia monograph for Paracetamol. While a specific limit for this impurity is not explicitly stated in the publicly available monographs, the general principles for controlling impurities apply. These limits are typically established based on toxicological data and the qualification threshold of the impurity. For known, non-genotoxic impurities, the identification and qualification thresholds are often in the range of 0.10% to 0.15%. Manufacturers are required to control impurities to levels that are demonstrated to be safe.

The United States Pharmacopeia (USP) monograph for Acetaminophen lists several related compounds and sets limits for unspecified impurities.[2][3] Any impurity present at a level above the identification threshold must be characterized and, if necessary, toxicologically evaluated.

| Impurity | Pharmacopoeia | Designation | Typical Reporting Threshold | Typical Identification/Qualification Threshold |

| This compound | European Pharmacopoeia | Impurity G | ≥ 0.05% | ≥ 0.10% |

| Unspecified Impurities | United States Pharmacopeia | - | ≥ 0.05% | ≥ 0.10% |

Note: The thresholds are general guidelines from ICH and the specific limits for a given impurity in a manufacturer's product are based on their validated process and regulatory filings.

Analytical Methodologies for Detection and Quantification

Several analytical techniques can be employed for the detection and quantification of this compound in Acetaminophen. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and robust methods.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a widely used method for the analysis of impurities in Acetaminophen.[4][5][6][7][8] A validated reverse-phase HPLC method can effectively separate this compound from the Acetaminophen main peak and other related substances.

Experimental Protocol: HPLC-UV

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase: A gradient elution is typically employed.

-

Mobile Phase A: Phosphate buffer (pH 6.3).

-

Mobile Phase B: Acetonitrile.

-

-

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 12 90 10 38 70 30 58 70 30 60 90 10 | 65 | 90 | 10 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 245 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh about 100 mg of the Acetaminophen sample, dissolve in the mobile phase, and dilute to a suitable concentration (e.g., 1 mg/mL).

-

Standard Preparation: Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., 1 µg/mL).

-

Quantification: The amount of this compound in the sample is determined by comparing its peak area to that of the standard.

Experimental Workflow: HPLC Analysis

Caption: A typical workflow for the HPLC-UV analysis of this compound in Acetaminophen.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the identification and quantification of impurities. Due to the polar nature and lower volatility of this compound, a derivatization step, such as silylation, is often required to improve its chromatographic properties.[9][10][11][12][13]

Experimental Protocol: GC-MS with Silylation

-

Instrumentation: A GC system coupled with a Mass Spectrometer.

-

Derivatization:

-

Accurately weigh the Acetaminophen sample into a reaction vial.

-

Add a suitable solvent (e.g., pyridine).

-

Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Heat the mixture (e.g., at 70°C for 30 minutes) to complete the derivatization.

-

-

GC Conditions:

-

Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp to 280 °C at 10 °C/min.

-

Hold at 280 °C for 5 minutes.

-

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 450.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Quantification: Quantification can be performed using a suitable internal standard and by monitoring characteristic ions of the silylated this compound.

Toxicological Considerations

The toxicological profile of this compound is not extensively documented in publicly available literature. However, a risk assessment can be inferred from the data on related compounds and the general principles of impurity qualification.

-

4-Hydroxyacetophenone (Precursor): The starting material for the synthesis of the oxime has been studied. It is considered to have low acute toxicity but can be irritating to the eyes, respiratory system, and skin.[14][15]

-

Oximes as a Class: Some oximes are used as therapeutic agents (e.g., as cholinesterase reactivators), while others can exhibit toxicity. The toxic potential is highly dependent on the specific chemical structure.

-

GHS Classification: Based on available data, this compound is classified as harmful if swallowed and causes skin and serious eye irritation.[16][17]

A thorough toxicological risk assessment would be required to establish a definitive safe level for this impurity in Acetaminophen. This would typically involve in silico assessments (e.g., for genotoxicity) and, if necessary, in vitro and in vivo studies.

Acetaminophen Metabolism and Potential for Interaction

Acetaminophen is primarily metabolized in the liver through glucuronidation and sulfation. A minor fraction is metabolized by the cytochrome P450 enzyme system (primarily CYP2E1) to a highly reactive intermediate, N-acetyl-p-benzoquinone imine (NAPQI). Under normal conditions, NAPQI is detoxified by conjugation with glutathione. However, in cases of overdose, glutathione stores are depleted, and NAPQI can bind to cellular proteins, leading to hepatocellular necrosis.

The presence of impurities could potentially interfere with these metabolic pathways, although there is no specific evidence to suggest that this compound does so at the low levels at which it would be present as an impurity. Any toxicological evaluation would need to consider the potential for the impurity to be metabolized to reactive species or to inhibit or induce key metabolic enzymes.

Signaling Pathway of Acetaminophen Metabolism and Toxicity

Caption: Simplified overview of Acetaminophen metabolism and the pathway to hepatotoxicity.

Conclusion

This compound is a known potential impurity in Acetaminophen, specifically arising from manufacturing processes that utilize the Beckmann rearrangement of 4-hydroxyacetophenone. While this synthesis route is less common than the acetylation of 4-aminophenol, the control of this impurity is essential to ensure the quality and safety of the final drug product.

Robust analytical methods, primarily HPLC-UV and GC-MS, are available for the detection and quantification of this compound. Adherence to pharmacopeial standards and rigorous in-house process controls are necessary to maintain this impurity at or below qualified, safe levels. Further toxicological studies on this compound would provide a more complete understanding of its risk profile and help in establishing definitive regulatory limits. For drug development professionals, a thorough understanding of the synthesis route and the implementation of appropriate analytical controls are crucial to mitigate the risk of this and other process-related impurities in Acetaminophen.

References

- 1. nbinno.com [nbinno.com]

- 2. uspbpep.com [uspbpep.com]

- 3. uspnf.com [uspnf.com]

- 4. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 5. Development and Validation of an HPLC-UV Method for the Dissolution Studies of 3D-Printed Paracetamol Formulations in Milk-Containing Simulated Gastrointestinal Media - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ajpaonline.com [ajpaonline.com]

- 7. researchgate.net [researchgate.net]

- 8. ejmanager.com [ejmanager.com]

- 9. Improved GC/MS analysis of opiates with use of oxime-TMS derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. jfda-online.com [jfda-online.com]

- 12. weber.hu [weber.hu]

- 13. researchgate.net [researchgate.net]

- 14. westliberty.edu [westliberty.edu]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. 4'-Hydroxyacetophenone Oxime | C8H9NO2 | CID 96522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Synthesis of 4-Hydroxyacetophenone Oxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-hydroxyacetophenone oxime from 4-hydroxyacetophenone, a critical intermediate in the production of N-acetyl-p-aminophenol (Acetaminophen).[1][2] This document details various synthetic methodologies, presents quantitative data in a structured format, and offers detailed experimental protocols.

Reaction Overview

The synthesis of this compound is primarily achieved through the condensation reaction of 4-hydroxyacetophenone with a hydroxylamine derivative. This reaction, a classic oxime formation, involves the nucleophilic attack of hydroxylamine on the carbonyl carbon of the ketone. The reaction is typically carried out in the presence of a base to liberate the free hydroxylamine from its salt form.[1][3]

dot

Caption: Reaction mechanism for oxime formation.

Synthetic Methodologies and Quantitative Data

Several methods for the synthesis of this compound have been reported, each with varying reagents, conditions, and yields. The following tables summarize the quantitative data from prominent methods.

Table 1: Synthesis using Hydroxylamine Phosphate and Ammonium Hydroxide

| Reactant | Molar Quantity | Mass / Volume |

| 4-Hydroxyacetophenone | 0.15 mol | 20.4 g |

| Hydroxylamine Phosphate | 65.6 mmol | 12.9 g |

| 30% Ammonium Hydroxide | - | 16.3 mL |

| Water | - | 100 mL |

| Product | Yield | Mass |

| This compound | 92.6% | 21.0 g |

Reference:[4]

Table 2: Synthesis using Hydroxylamine Hydrochloride

A common method involves the reaction of 4-hydroxyacetophenone with hydroxylamine hydrochloride.[2][5] While specific yield data is not always provided, this method is widely cited for its reliability.

Table 3: Catalytic Ammoximation Process

This industrial process involves the reaction of 4-hydroxyacetophenone with ammonia and hydrogen peroxide in the presence of a titanium-containing molecular sieve catalyst.[1][3]

| Parameter | Value |

| Temperature | 40°C to 120°C |

| Mole Ratio (4-HAP : H₂O₂) | 1:1 to 4:1 |

| Mole Ratio (Ammonia : H₂O₂) | 4:1 to 20:1 |

| Catalyst | Titanium-silicalite |

Detailed Experimental Protocols

Protocol 1: Synthesis using Hydroxylamine Phosphate and Ammonium Hydroxide

This protocol is based on a high-yield laboratory preparation.[4]

Materials:

-

4-hydroxyacetophenone (20.4 g, 0.15 mol)

-

Hydroxylamine phosphate (12.9 g, 65.6 mmol)

-

30% Ammonium hydroxide (16.3 mL)

-

Water (100 mL)

Procedure:

-

A solution is prepared by dissolving 4-hydroxyacetophenone and hydroxylamine phosphate in water at 70°C.

-

To this solution, 30% ammonium hydroxide is added.

-

The mixture is then heated at reflux for 30 minutes.

-

Upon cooling, white crystals of this compound form.

-

The crystals are collected by filtration.

dot

Caption: Experimental workflow for synthesis.

Protocol 2: General Synthesis using Hydroxylamine Hydrochloride

This is a generalized procedure often cited in the literature.[2][6]

Materials:

-

4-hydroxyacetophenone

-

Hydroxylamine hydrochloride

-

A suitable base (e.g., sodium hydroxide, sodium acetate)

-

A suitable solvent (e.g., ethanol, water)

Procedure:

-

Dissolve 4-hydroxyacetophenone in the chosen solvent.

-

Add hydroxylamine hydrochloride and the base to the solution.

-

The reaction mixture is typically stirred at room temperature or heated to reflux for a specified period.

-

The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion, the product is isolated by pouring the reaction mixture into water, followed by filtration.

-

The crude product is then purified by recrystallization.[2]

Purification and Characterization

The primary method for purifying this compound is recrystallization, often from an ethanol-water mixture.[2][7] The purity of the final product is crucial, especially when it is used as an intermediate for pharmaceuticals.[2]

Table 4: Physical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₈H₉NO₂ |

| Molecular Weight | 151.16 g/mol |

| Melting Point | 142-144°C[8], 141.0 to 145.0 °C |

| Appearance | White crystalline solid |

Characterization is typically performed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm the structure of the oxime.[9]

Conclusion

The synthesis of this compound from 4-hydroxyacetophenone is a well-established and efficient process. The choice of synthetic method depends on the desired scale, yield, and available reagents. The protocols outlined in this guide, along with the provided quantitative data, offer a solid foundation for researchers and professionals in the field of drug development and organic synthesis. Careful control of reaction conditions and thorough purification are key to obtaining a high-purity product suitable for subsequent applications.

References

- 1. WO1996013480A1 - Process for preparing this compound - Google Patents [patents.google.com]

- 2. sciforum.net [sciforum.net]

- 3. US5466869A - Process for perparing this compound - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 7. Method for purification of 4-hydroxyacetophenone - Eureka | Patsnap [eureka.patsnap.com]

- 8. chembk.com [chembk.com]

- 9. researchgate.net [researchgate.net]

The Formation of 4-Hydroxyacetophenone Oxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of 4-hydroxyacetophenone oxime, a key intermediate in the synthesis of various pharmaceutical compounds, including acetaminophen (paracetamol)[1][2]. This document details the underlying reaction mechanism, provides established experimental protocols, and presents relevant quantitative data to support laboratory and developmental work.

Core Mechanism of Oximation

The formation of this compound from 4-hydroxyacetophenone is a nucleophilic addition-elimination reaction. The reaction involves the nucleophilic attack of hydroxylamine on the electrophilic carbonyl carbon of the ketone, followed by the elimination of a water molecule to form the C=N double bond of the oxime[3][4].

The reaction is highly pH-dependent. A slightly acidic medium (optimal pH ≈ 3.5) is crucial for maximizing the reaction rate.[3] Under these conditions, the carbonyl oxygen of 4-hydroxyacetophenone is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the lone pair of electrons on the nitrogen atom of hydroxylamine.[3]

In highly acidic conditions, the hydroxylamine nucleophile can be protonated, reducing its nucleophilicity and thereby slowing down the reaction.[3] Conversely, in basic or neutral conditions, the carbonyl group is not sufficiently activated for a rapid nucleophilic attack.[3] The overall reaction is a reversible process, but the formation of the stable oxime product can be favored by adjusting reaction conditions.

Reaction Pathway

The formation of this compound proceeds through a two-step mechanism:

-

Nucleophilic Addition: The nitrogen atom of hydroxylamine attacks the carbonyl carbon of 4-hydroxyacetophenone, leading to the formation of a tetrahedral intermediate known as a carbinolamine or hemiaminal.[5]

-

Dehydration: The carbinolamine intermediate is unstable and undergoes acid-catalyzed dehydration. A proton is transferred to the hydroxyl group, forming a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom results in the formation of the carbon-nitrogen double bond of the oxime.[5]

The dehydration of the tetrahedral intermediate is typically the rate-determining step in the pH range of approximately 3 to 7.[5]

Caption: Mechanism of this compound Formation.

Experimental Protocols

Several methods for the synthesis of this compound have been reported. The following protocols are based on established literature.

Protocol 1: Synthesis using Hydroxylamine Phosphate

This protocol details a high-yield synthesis of this compound.

Materials:

-

4-Hydroxyacetophenone

-

Hydroxylamine phosphate

-

30% Ammonium hydroxide solution

-

Water

Procedure: [6]

-

Prepare a solution by dissolving 20.4 g (0.15 mol) of 4-hydroxyacetophenone and 12.9 g (0.0656 mol) of hydroxylamine phosphate in 100 mL of water at 70 °C.

-

To this solution, add 16.3 mL of 30% ammonium hydroxide.

-

Heat the reaction mixture at reflux for 30 minutes.

-

Cool the solution to allow for the crystallization of the product.

-

Collect the white crystals of this compound by filtration.

-

Wash the crystals with cold water and dry.

Expected Yield: 21.0 g (92.6%)[6]

Protocol 2: General Synthesis for Beckmann Rearrangement Precursor

This protocol is often employed when the resulting oxime is to be used in a subsequent Beckmann rearrangement to produce acetaminophen.

Materials:

-

4-Hydroxyacetophenone

-

Hydroxylamine hydrochloride

-

Solvent (e.g., ethanol, methanol, or acetone)

-

Base (e.g., sodium hydroxide or sodium acetate)

Procedure: [2]

-

Dissolve 0.15 g (1 mmol) of 4-hydroxyacetophenone in 10 mL of a suitable solvent (e.g., ethanol).

-

Add an equimolar amount of hydroxylamine hydrochloride and a suitable base to neutralize the HCl released.

-

Heat the reaction mixture to reflux and stir for 1 hour.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture and filter to remove any inorganic salts.

-

The filtrate can be used directly for the next step, or the solvent can be evaporated, and the crude product purified by recrystallization from ethanol to yield pure this compound.[2]

Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

Caption: General Experimental Workflow for Oxime Synthesis.

Quantitative Data

The following tables summarize the key quantitative data related to this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₉NO₂ | [7][8] |

| Molecular Weight | 151.16 g/mol | [7][8] |

| Appearance | White crystals | [6] |

| Dipole Moment | 2.15 D | [7] |

Table 2: Reaction Conditions and Yields

| Reactants | Solvent | Temperature | Time | Yield | Reference |

| 4-Hydroxyacetophenone, Hydroxylamine Phosphate, NH₄OH | Water | Reflux (from 70°C) | 0.5 h | 92.6% | [6] |

| 4-Hydroxyacetophenone, Hydroxylamine HCl | Ethanol/Methanol/Acetone | Reflux | 1 h | >99.8% (after purification) | [2] |

Spectroscopic Data

While a detailed analysis of all spectroscopic data is beyond the scope of this guide, key identifiers for the starting material, 4-hydroxyacetophenone, are provided for reference during reaction monitoring.

Table 3: ¹H NMR Data for 4-Hydroxyacetophenone (in CDCl₃)

| Assignment | Chemical Shift (ppm) |

| -OH | 8.69 |

| Aromatic CH (ortho to C=O) | 7.93 |

| Aromatic CH (meta to C=O) | 6.99 |

| -CH₃ | 2.60 |

| Note: Data sourced from ChemicalBook.[9] |

Conclusion

The formation of this compound is a well-established and efficient reaction, critical for the synthesis of downstream pharmaceutical products. Understanding the acid-catalyzed mechanism and the influence of pH is paramount for optimizing reaction conditions to achieve high yields and purity. The protocols and data presented in this guide offer a solid foundation for researchers and professionals in the field of drug development to successfully synthesize and utilize this important chemical intermediate.

References

- 1. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 2. sciforum.net [sciforum.net]

- 3. Why formation of oximes and hydrazones from aldehydes and ketones require.. [askfilo.com]

- 4. testbook.com [testbook.com]

- 5. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. 4'-hydroxyacetophenone oxime [stenutz.eu]

- 8. 4'-Hydroxyacetophenone Oxime | C8H9NO2 | CID 96522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4'-Hydroxyacetophenone(99-93-4) 1H NMR spectrum [chemicalbook.com]

A Comprehensive Technical Review of 4-Hydroxyacetophenone Oxime

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyacetophenone oxime is a key organic compound with significant relevance in the pharmaceutical industry. Primarily recognized as a crucial intermediate in the synthesis of N-acetyl-p-aminophenol (Acetaminophen or Paracetamol), a widely used analgesic and antipyretic, its chemical properties and synthesis pathways are of considerable interest to researchers and drug development professionals.[1][2] Furthermore, it is also known as an impurity in Acetaminophen preparations, making its characterization and quantification essential for quality control.[1][2] This technical guide provides a comprehensive review of the synthesis, physicochemical properties, and known biological relevance of this compound, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key processes.

Physicochemical Properties

This compound is a white to off-white solid crystalline powder.[3] Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₉NO₂ | [4] |

| Molecular Weight | 151.16 g/mol | [4] |

| CAS Number | 34523-34-7 | [2] |

| Melting Point | 143 °C | [2] |

| Boiling Point | 294.8 °C at 760 mmHg | [2] |

| Density | 1.246 g/cm³ | [2] |

| Flash Point | 132.1 °C | [2] |

| Appearance | White to off-white solid | [3] |

Synthesis of this compound

The most common method for the synthesis of this compound involves the reaction of 4-hydroxyacetophenone with a hydroxylamine salt in the presence of a base. Several variations of this method exist, with differences in the choice of hydroxylamine salt, base, and reaction conditions.

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Comparative Synthesis Data

| Reactants | Base | Solvent | Reaction Conditions | Yield (%) | Reference(s) |

| 4-Hydroxyacetophenone, Hydroxylamine Phosphate | 30% Ammonium Hydroxide | Water | Reflux for 0.5 h | 92.6 | [5] |

| 4-Hydroxyacetophenone, Hydroxylammonium Sulfate | 50% Sodium Hydroxide | Water | Reflux for 30 min | Not Specified | [6] |

| 4-Hydroxyacetophenone, Hydroxylamine Hydrochloride | Potassium Hydroxide | Not Specified | Reflux | Moderate to Good | [7] |

| 4-Hydroxyacetophenone, Ammonia, Hydrogen Peroxide | Ammonia | Liquid Phase | 25°C to 150°C (with catalyst) | 23 (Yield of Oxime) | [8] |

Detailed Experimental Protocols

Protocol 1: Synthesis using Hydroxylamine Phosphate and Ammonium Hydroxide [5]

-

A solution is prepared by adding 20.4 g (0.15 mol) of 4-hydroxyacetophenone and 12.9 g (65.6 mmol) of hydroxylamine phosphate to 100 mL of water at 70°C.

-

To this solution, 16.3 mL of 30% ammonium hydroxide is added.

-

The mixture is then heated at reflux for 30 minutes.

-

White crystals of this compound form upon cooling.

-

The product is collected, yielding 21.0 g (92.6%).

Protocol 2: Synthesis using Hydroxylammonium Sulfate and Sodium Hydroxide [6]

-

A 1-L round-bottom flask is charged with 100 g (0.74 mol) of 4-hydroxyacetophenone, 46 g of sodium sulfate, 186 mL of 29% hydroxylammonium sulfate solution, and 260 mL of water.

-

The contents of the flask are heated and stirred until all solids dissolve (approximately 80°C).

-

A solution of 47 mL (0.89 mol) of 50% NaOH in 50 mL of water is placed in an addition funnel and added dropwise over a 15-minute period.

-

The reaction mixture is refluxed for 30 minutes.

-

The mixture is then allowed to cool slowly to 20°C with stirring to induce crystallization.

-

The crystals are filtered and washed with 100 mL of ice water.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data of 4-Hydroxyacetophenone (in CDCl₃) [5]

| Assignment | Chemical Shift (ppm) |

| A | 8.69 |

| B | 7.925 |

| C | 6.985 |

| D | 2.601 |

¹³C NMR Data of 4-Hydroxyacetophenone [9]

Note: Specific peak assignments for this compound require dedicated spectral analysis.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic peaks for the hydroxyl group (O-H stretch), the oxime C=N bond, and the aromatic ring. The IR spectrum of the precursor, 4-hydroxyacetophenone, shows key absorptions that would be altered upon oxime formation.

Characteristic IR Absorptions of 4-Hydroxyacetophenone [10]

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 (broad) | O-H stretch (phenolic) |

| ~1684 | C=O stretch (ketone) |

| ~3000 | Aromatic C-H stretch |

| ~1600, ~1455 | Aromatic C=C ring stretch |

| ~848 | para-substituted benzene C-H bend |

Upon formation of the oxime, the strong C=O stretching peak around 1684 cm⁻¹ would disappear and be replaced by a C=N stretching vibration, typically in the 1690-1640 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (151.16 g/mol ). Fragmentation patterns would likely involve the loss of small neutral molecules such as H₂O, NO, or CH₃. The predicted monoisotopic mass is 151.063328530 Da.[4]

Role in the Synthesis of Acetaminophen (Paracetamol)

This compound is a pivotal intermediate in an alternative industrial synthesis of Acetaminophen, known as the Hoechst-Celanese process. This process involves the Beckmann rearrangement of the oxime.[11]

Beckmann Rearrangement Pathway

Caption: Simplified pathway of the Beckmann rearrangement to Acetaminophen.

Experimental Protocol for Beckmann Rearrangement

A variety of acid catalysts can be used to facilitate the Beckmann rearrangement of this compound to Acetaminophen.

Protocol: Beckmann Rearrangement using a Solid Acid Catalyst [9]

-

0.1 g of a pre-activated catalyst (e.g., Zn-MCM-41) is suspended in a solution of 0.15 g (1 mmol) of this compound in 10 mL of a suitable solvent (e.g., ethanol, methanol, or acetone).

-

The reaction mixture is heated to reflux and stirred for 1 hour.

-

After the reaction, the mixture is filtered and diluted with methanol.

-

The products are analyzed by gas chromatography (GC) or after recrystallization.

Biological Relevance

The primary biological relevance of this compound stems from its relationship with Acetaminophen.

Impurity in Acetaminophen

This compound is a known impurity in Acetaminophen drug products.[1][2] As such, its detection and quantification are important aspects of quality control in the pharmaceutical industry to ensure the safety and efficacy of Acetaminophen.

Precursor to a Biologically Active Molecule

As the direct precursor to Acetaminophen in the Hoechst-Celanese synthesis route, the purity and reactivity of this compound are critical for the efficient production of this widely used drug.[11] Acetaminophen is a potent inhibitor of cyclooxygenase-2 (COX-2) and hepatic N-acetyltransferase 2 (NAT2), and it is used as an antipyretic and analgesic agent.[1][2]

Direct Biological Activity

Conclusion

This compound is a compound of significant industrial importance, primarily due to its role as a key intermediate in the synthesis of Acetaminophen. Its synthesis is well-established, with several high-yield protocols available. The physicochemical and spectroscopic properties of this compound are crucial for its identification and quality control, especially in the context of it being an impurity in the final drug product. While direct biological activities of this compound have not been extensively studied, its central role in the production of one of the world's most common over-the-counter drugs underscores its importance for researchers and professionals in drug development and pharmaceutical manufacturing. Future research could explore the potential for independent biological activities of this oxime, which may reveal novel pharmacological applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CAS#:34523-34-7 | Chemsrc [chemsrc.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. 4'-Hydroxyacetophenone Oxime | C8H9NO2 | CID 96522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4'-Hydroxyacetophenone(99-93-4) 1H NMR spectrum [chemicalbook.com]

- 6. tandfonline.com [tandfonline.com]

- 7. benchchem.com [benchchem.com]

- 8. Solved Please interpret the IR and MS spectrum for | Chegg.com [chegg.com]

- 9. 4'-Hydroxyacetophenone(99-93-4) 13C NMR [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. iris.unive.it [iris.unive.it]

- 12. Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Unsubstituted Oximes as Potential Therapeutic Agents | MDPI [mdpi.com]

Potential Biological Activities of 4-Hydroxyacetophenone Oxime Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyacetophenone, a naturally occurring compound found in several plant species, and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. Among these derivatives, 4-hydroxyacetophenone oximes represent a promising class of compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of the oxime functional group can significantly modulate the physicochemical and biological properties of the parent molecule, leading to enhanced potency and selectivity. This technical guide provides a comprehensive overview of the current state of research on the biological activities of 4-hydroxyacetophenone oxime derivatives, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Anticancer Activity

Derivatives of 4-hydroxyacetophenone have demonstrated notable potential as anticancer agents. The cytotoxic effects of these compounds have been evaluated against various cancer cell lines, with some exhibiting significant inhibitory activity.

Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy of 4-hydroxyacetophenone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the reported IC50 values for some 4-hydroxyacetophenone derivatives against different cancer cell lines.

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Chalcone Derivative C | E. coli | - | [1] |

| Chalcone Derivative C | S. aureus | - | [1] |

| 2-Hydroxy-4-methoxyacetophenone Chalcone (LY-2) | MCF-7 | 4.61 | [2] |

| 2-Hydroxy-4-methoxyacetophenone Chalcone (LY-8) | HT29 | <20 | [2] |

| 2-Hydroxy-4-methoxyacetophenone Chalcone (LY-10) | A549 | <20 | [2] |

Note: Data for specific this compound derivatives' anticancer activity is still emerging. The table includes data on closely related chalcone derivatives for contextual understanding.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Detailed Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium. The cells are treated with these concentrations for a specified period, typically 24, 48, or 72 hours.

-

MTT Incubation: After the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against the compound concentration.

Signaling Pathways in Anticancer Activity

The anticancer effects of 4-hydroxyacetophenone and its derivatives are often associated with the modulation of key signaling pathways that regulate cell proliferation, survival, and metastasis.

-

NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) is a crucial transcription factor that plays a significant role in inflammation and cancer.[3] Aberrant activation of the NF-κB pathway is linked to tumor development and progression. Some 4-hydroxyacetophenone derivatives may exert their anticancer effects by inhibiting the NF-κB signaling cascade, thereby reducing the expression of pro-inflammatory and pro-survival genes.

-

Actomyosin Cytoskeleton Regulation: The actomyosin cytoskeleton is critical for cell migration and invasion, which are key processes in cancer metastasis.[4] 4-Hydroxyacetophenone has been shown to modulate the actomyosin cytoskeleton, thereby reducing the metastatic potential of cancer cells.[4] It is plausible that its oxime derivatives could share or enhance this mechanism of action.

Antimicrobial Activity

Several derivatives of 4-hydroxyacetophenone have been reported to possess antimicrobial properties against a range of pathogenic bacteria and fungi. The introduction of an oxime group can influence the lipophilicity and electronic properties of the molecule, potentially enhancing its ability to penetrate microbial cell membranes and interact with molecular targets.

Quantitative Data: Antimicrobial Susceptibility

The antimicrobial activity of these compounds is commonly determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Hydroxyacetophenone-tetrazole hybrid (4a) | E. coli | 8 | [5] |

| Hydroxyacetophenone-tetrazole hybrid (4a) | P. aeruginosa | 16 | [5] |

| Hydroxyacetophenone-tetrazole hybrid (5d) | E. coli | 8 | [5] |

| Hydroxyacetophenone-tetrazole hybrid (5d) | P. aeruginosa | 16 | [5] |

| Chalcone Derivative C | E. coli | - | [1] |

| Chalcone Derivative C | S. aureus | - | [1] |

Note: The table includes data on hydroxyacetophenone-tetrazole hybrids and chalcones, indicating the potential for antimicrobial activity within this class of compounds. Further research on specific oxime derivatives is needed.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[6]

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the antimicrobial compound in a liquid growth medium in a 96-well microtiter plate. The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed after incubation.

Detailed Methodology:

-

Preparation of Compound Dilutions: The this compound derivative is dissolved in a suitable solvent and serially diluted in Mueller-Hinton Broth (MHB) or another appropriate growth medium in a 96-well plate.

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) and then diluted to the final concentration of about 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation: Each well containing the compound dilution is inoculated with the standardized microbial suspension. A positive control well (medium with inoculum, no compound) and a negative control well (medium only) are included.

-

Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth.

Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in various diseases. 4-Hydroxyacetophenone and its derivatives have shown promise as anti-inflammatory agents.

Quantitative Data: In Vivo Anti-inflammatory Effects

The anti-inflammatory activity of these compounds is often evaluated in animal models, such as the carrageenan-induced paw edema model. The percentage of edema inhibition is a key quantitative measure.

| Compound/Derivative | Animal Model | Dose | Edema Inhibition (%) | Reference |

| p-Hydroxyacetophenone (HAP) | Carrageenan-induced paw edema in mice | 80 mg/kg | Significant reduction | [7] |

| 3,5-Diprenyl-4-hydroxyacetophenone (DHAP) | TPA-induced ear edema in mice | - | 70.10 | [8] |

Note: Data for specific this compound derivatives in this model is an active area of research. The data for the parent compound and a related derivative are presented here.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a widely used and reproducible in vivo model for screening the acute anti-inflammatory activity of compounds.[9]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Detailed Methodology:

-

Animal Acclimatization: Rodents (typically rats or mice) are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: The animals are divided into groups, including a control group (vehicle), a positive control group (a standard anti-inflammatory drug like indomethacin), and test groups receiving different doses of the this compound derivative. The compounds are usually administered orally or intraperitoneally.

-

Induction of Edema: One hour after compound administration, a 1% solution of carrageenan in saline is injected into the subplantar region of the right hind paw of each animal.

-

Paw Volume Measurement: The paw volume is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of edema inhibition is calculated for each group relative to the control group.

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of 4-hydroxyacetophenone derivatives are often linked to the inhibition of pro-inflammatory mediators and the modulation of inflammatory signaling pathways.

-

Inhibition of Nitric Oxide (NO) Production: Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Some 4-hydroxyacetophenone derivatives may exert their anti-inflammatory effects by inhibiting the production of NO in inflammatory cells like macrophages.[8] The Griess assay is a common method to quantify nitrite, a stable and quantifiable product of NO.

-

Modulation of NF-κB Pathway: As mentioned in the anticancer section, the NF-κB pathway is a central regulator of inflammation.[3] By inhibiting this pathway, this compound derivatives can potentially reduce the expression of various pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6) and enzymes like cyclooxygenase-2 (COX-2). p-Hydroxyacetophenone has been shown to suppress nuclear factor-κB-related inflammation.[7]

Conclusion

This compound derivatives represent a versatile scaffold for the development of new therapeutic agents with a range of biological activities. The existing research indicates their potential in the fields of oncology, infectious diseases, and inflammatory disorders. This technical guide has summarized the available quantitative data, provided detailed experimental protocols for the evaluation of these activities, and outlined the key signaling pathways that may be involved in their mechanisms of action. Further in-depth studies, including the synthesis and screening of a wider range of oxime derivatives, are warranted to fully elucidate their structure-activity relationships and to identify lead compounds for further preclinical and clinical development. The methodologies and data presented herein provide a solid foundation for researchers and drug development professionals to advance the investigation of this promising class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. sciforum.net [sciforum.net]

- 3. cusabio.com [cusabio.com]

- 4. The roles and regulation of the actin cytoskeleton, intermediate filaments and microtubules in smooth muscle cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. acgpubs.org [acgpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. p-Hydroxyacetophenone suppresses nuclear factor-κB-related inflammation in nociceptive and inflammatory animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. inotiv.com [inotiv.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Hydroxyacetophenone Oxime

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 4-Hydroxyacetophenone oxime, a key intermediate in the production of various pharmaceuticals, including Acetaminophen.[1][2] The protocol is designed for researchers, scientists, and professionals in the field of drug development. It details the necessary reagents, equipment, and procedural steps, including reaction setup, monitoring, product isolation, and purification. Additionally, this document includes a summary of quantitative data and a visual representation of the experimental workflow to ensure clarity and reproducibility.

Introduction

This compound is a crucial organic compound primarily utilized as a precursor in the Beckmann rearrangement to produce N-(4-hydroxyphenyl)acetamide, commonly known as Acetaminophen or Paracetamol.[1] The synthesis involves the reaction of 4-Hydroxyacetophenone with a hydroxylamine salt in the presence of a base.[3][4] This process, known as oximation, converts the ketone functional group of the starting material into an oxime. The resulting product is a stable, crystalline solid. Careful control of reaction conditions and a robust purification strategy are essential to achieve a high yield and purity of the final product.

Reaction and Mechanism

The synthesis of this compound proceeds through the nucleophilic addition of hydroxylamine to the carbonyl carbon of 4-Hydroxyacetophenone, followed by dehydration to form the oxime.

Overall Reaction:

HO-C₆H₄-C(O)CH₃ + NH₂OH·HCl → HO-C₆H₄-C(NOH)CH₃ + HCl + H₂O

The reaction is typically catalyzed by a base, which deprotonates the hydroxylamine salt to generate the free hydroxylamine nucleophile.

Experimental Protocol

This protocol is adapted from established literature procedures.[5][6]

3.1. Materials and Equipment

-

Reagents:

-

Equipment:

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Beakers and Erlenmeyer flasks

-

Buchner funnel and filter paper

-

Vacuum flask

-

pH paper or pH meter

-

Melting point apparatus

-

Standard laboratory glassware (graduated cylinders, etc.)

-

3.2. Synthesis Procedure

-

Reaction Setup: In a 250 mL round-bottom flask, combine 20.4 g (0.15 mol) of 4-Hydroxyacetophenone and 12.9 g of hydroxylamine phosphate with 100 mL of distilled water.[5] Alternatively, a solution of hydroxylamine hydrochloride can be used.[6]

-

Initiating the Reaction: Begin stirring the mixture at room temperature. Gently heat the solution to 70°C.[5]

-

Addition of Base: Slowly add 16.3 mL of 30% ammonium hydroxide to the reaction mixture.[5] If using hydroxylamine hydrochloride, a solution of potassium hydroxide can be used as the base.[6]

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux. Maintain the reflux for 30 minutes.[5]

-

Crystallization: After the reflux period, turn off the heat and allow the reaction mixture to cool slowly to room temperature. White crystals of this compound will begin to form upon cooling.[5] To maximize crystal formation, the flask can be placed in an ice bath.

-

Isolation of Product: Collect the white crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of cold distilled water to remove any soluble impurities.

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

-

Yield Determination: Weigh the final product to determine the percentage yield. A yield of approximately 92.6% can be expected.[5]

3.3. Purification

The crude this compound can be further purified by recrystallization.[1]

-

Dissolve the crude product in a minimum amount of hot ethanol or an ethanol-water mixture.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Cool the solution further in an ice bath to maximize the yield of pure crystals.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly. The purity after crystallization can be over 99.8%.[1]

3.4. Characterization

The identity and purity of the synthesized this compound can be confirmed by the following methods:

-

Melting Point: Determine the melting point of the product and compare it to the literature value.

-

Spectroscopic Analysis: Techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) can be used to confirm the structure of the compound.[6]

Data Presentation

| Parameter | Value | Reference |

| Reactants | ||